2-(6-Methylmorpholin-2-yl)ethanol

Description

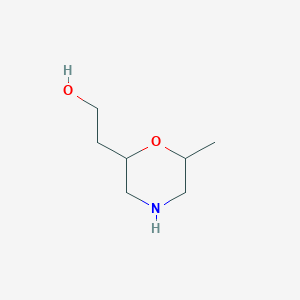

2-(6-Methylmorpholin-2-yl)ethanol is a morpholine derivative characterized by a six-membered morpholine ring substituted with a methyl group at the 6-position and an ethanol (-CH₂CH₂OH) group at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile reactivity and ability to modulate physicochemical properties.

Properties

IUPAC Name |

2-(6-methylmorpholin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRORVDMGASFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylmorpholin-2-yl)ethanol typically involves the use of vicinal amino alcohols and their derivatives. One common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization of simple amino diols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of morpholine synthesis, such as the use of transition metal catalysis and stereoselective synthesis, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted morpholines, ketones, aldehydes, and alcohol derivatives .

Scientific Research Applications

2-(6-Methylmorpholin-2-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating enzyme activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect central inhibitory actions on several kinases involved in cytokinesis and cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

- Morpholine Core vs. Aromatic Systems: Morpholine derivatives (e.g., [(2R,6R)-6-Methylmorpholin-2-yl]methanol) exhibit enhanced water solubility compared to aromatic ethanol derivatives like 2-(6-Methoxynaphthalen-2-yl)ethanol due to the polar oxygen atom in the morpholine ring .

- Ethanol vs. Methanol Substituents: Ethanol side chains (as in the target compound) may improve solubility in polar solvents compared to methanol analogs due to the additional hydroxyl group. For example, 2-(6-Methoxynaphthalen-2-yl)ethanol () is used in pharmaceutical intermediates, where solubility is critical .

- Synthetic Accessibility: The synthesis of 2-((2-Methoxyethyl)(methyl)amino)ethanol () involves alkylation with 2-bromoethanol, yielding 88% crude product. A similar approach could theoretically apply to the target compound .

Biological Activity

2-(6-Methylmorpholin-2-yl)ethanol, a morpholine derivative, has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a morpholine ring with a methyl substitution and an ethanol moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 1935955-50-2

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight: 143.20 g/mol

The compound's structure contributes to its solubility and reactivity, making it suitable for various synthetic applications and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence cellular processes related to:

- Cytokinesis : The compound has been shown to affect kinases involved in cell cycle regulation, potentially impacting cell division and growth.

- Neuroprotection : Preliminary studies suggest that it may exhibit neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems or inhibition of neuroinflammation.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains, suggesting utility in developing antimicrobial agents. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent. |

| Neuroprotective | Potential protective effects on neuronal cells, possibly through anti-inflammatory pathways. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as a lead compound for antibiotic development . -

Cytotoxic Effects :

In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxicity of this compound. The compound exhibited dose-dependent cytotoxic effects, with IC50 values suggesting moderate potency compared to established chemotherapeutics . -

Neuroprotective Studies :

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and improved survival rates. This suggests that the compound may have protective effects against neurodegenerative processes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in drug design and development:

- Lead Compound for Antibiotics : Its antimicrobial properties can be further explored for developing new antibiotics.

- Cancer Therapeutics : Given its cytotoxic effects on cancer cells, it may serve as a scaffold for designing novel anticancer agents.

- Neuroprotective Agents : Its potential neuroprotective effects could lead to applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.